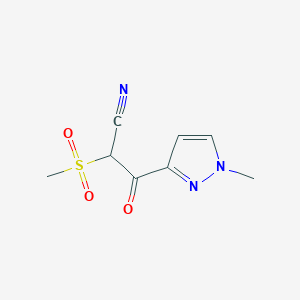
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile is an organic compound that features a methanesulfonyl group, a pyrazole ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring or the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.
Mecanismo De Acción
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Biological Studies: It can act as a ligand or probe, binding to proteins or other biomolecules to study their function and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methanesulfonyl-3-(1H-pyrazol-3-yl)-3-oxopropanenitrile: Lacks the methyl group on the pyrazole ring.
3-(1-Methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile: Lacks the methanesulfonyl group.
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid: Contains a carboxylic acid group instead of the nitrile group.
Uniqueness
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile is unique due to the presence of both the methanesulfonyl and nitrile groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups with the pyrazole ring makes it a versatile compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C8H9N3O3S |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
3-(1-methylpyrazol-3-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O3S/c1-11-4-3-6(10-11)8(12)7(5-9)15(2,13)14/h3-4,7H,1-2H3 |
Clave InChI |
UMXQICABTBFCGN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C(=O)C(C#N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


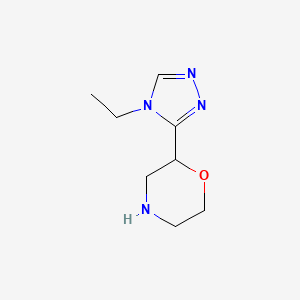


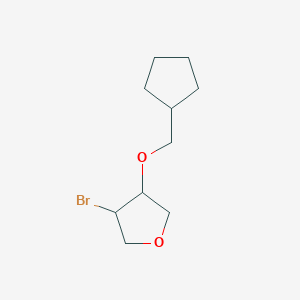
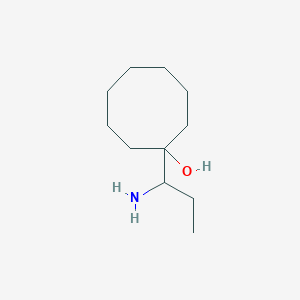
![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)
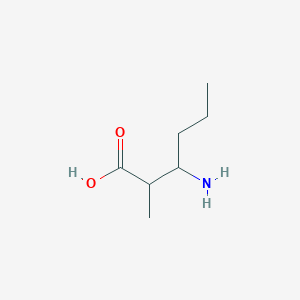

![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
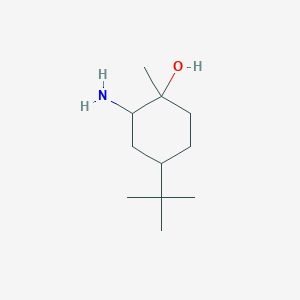
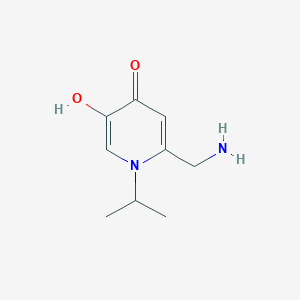
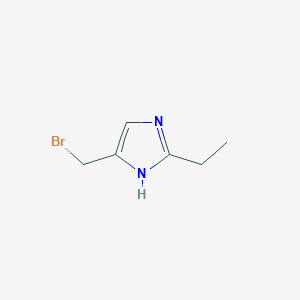
![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
